3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Substitution Reactions: The methyl group can be introduced through substitution reactions using methylating agents such as methyl iodide.
Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the benzamide moiety. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole core, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine
Uniqueness
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-6-3-8-16(12-14)21(25)23-18-10-5-9-17(13-18)22-24-20-15(2)7-4-11-19(20)26-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLCMUDJSZBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(C=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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